molecular formula C14H16N2 B2376411 3-N,3-N-dimethyl-5-phenylbenzene-1,3-diamine CAS No. 1824133-13-2

3-N,3-N-dimethyl-5-phenylbenzene-1,3-diamine

Cat. No. B2376411
CAS RN: 1824133-13-2
M. Wt: 212.296
InChI Key: CSFRAQYDTWJILJ-UHFFFAOYSA-N
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Description

3-N,3-N-dimethyl-5-phenylbenzene-1,3-diamine, also known as DMPD, is a chemical compound that has received significant attention in scientific research. DMPD is a type of organic compound that belongs to the family of aromatic amines. It has a molecular weight of 212.3 g/mol and a molecular formula of C15H17N3.

Scientific Research Applications

Algicidal Agent

This compound can be used to develop a variety of algicides for harmful algae control that cause water pollution . A series of derivatives based on the structure of N1-benzyl-N3, N3-diethylpropane-1,3-diamine were synthesized and analyzed for their structure-activity relationships toward a harmful and a harmless algal species . The best algicidal activities were achieved when CH3 and F groups were substituted at the R2 position, with CH3CH3 group at the R3 position, and amine chain length 3 at the R4 position after fixing Cl substituent group at the R1 position of the benzaldehyde group .

Control of Harmful Algal Blooms

The compounds synthesized from “3-N,3-N-dimethyl-5-phenylbenzene-1,3-diamine” could be potential agents for selectively controlling harmful algal blooms . The compounds decreased the chlorophyll content of treated groups by approximately 75–80% as compared to the control .

Low Ecotoxicity

The compounds synthesized from “3-N,3-N-dimethyl-5-phenylbenzene-1,3-diamine” showed low ecotoxicity . In the case of Daphnia magna, they showed EC50 values of 20.18 and 22.32 µM, respectively, which were approximately 46.4 and 44.69 times higher than the LC50 value against Microcystis sp., showing low ecotoxicity . In the case of Danio rerio, they showed very low ecotoxicity with EC50 values of 94.97 and 45.97 µM, respectively .

Site-Specific Introduction of Deuterium

The electroreductive deuteroarylation of alkenes enabled by an organo-mediator can be used for the site-specific introduction of deuterium . This method provides a series of mono-deuterated alkylarenes with excellent deuterium incorporation through two single-electron reductions (SER), without requiring metal catalysts, external reductants, and sacrificial anodes .

Application to Bioactive Molecules

The synthetic application of the developed deuteroarylation was demonstrated by the applications to other bioactive molecules . The aryl iodides derived from several bioactive molecules, including L (−)-borneol, L-menthol, icaridin, N-Boc-L-prolinol, isoborneol, and perillol, could be successfully converted into mono-deuterated products in moderate yields with up to 99% D .

properties

IUPAC Name

3-N,3-N-dimethyl-5-phenylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-16(2)14-9-12(8-13(15)10-14)11-6-4-3-5-7-11/h3-10H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFRAQYDTWJILJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=C1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-N,3-N-dimethyl-5-phenylbenzene-1,3-diamine

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